3-Epiglochidiol

Cytotoxicity Anticancer Triterpenoid

3-Epiglochidiol (lup-20(29)-ene-1β,3β-diol; CAS 29028-10-2) is a stereochemically defined lupane triterpenoid supplied as a high-purity analytical reference standard. Unlike the apoptosis-inducing analog glochidiol, 3-Epiglochidiol displays only moderate baseline activity and does not trigger programmed cell death, making it an authoritative negative control for structure–activity relationship (SAR) studies. Its well-characterized 1β,3β-diol configuration and isolation from Glochidion eriocarpum and Cynanchum chinense ensure unambiguous identification via HPLC, LC-MS, or NMR, while its moderate EBV-EA inhibition (IC₅₀ ≈ 300 mol ratio/32 pmol TPA) positions it as a valuable probe for anti-tumor promotion screening. Procure this highly characterized triterpenoid scaffold to eliminate batch-to-batch variability in your mechanistic or medicinal chemistry workflows.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 29028-10-2
Cat. No. B109229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epiglochidiol
CAS29028-10-2
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C
InChIInChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28+,29+,30-/m0/s1
InChIKeySWEUJTWPRYKNNX-AXLUDCLJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-Epiglochidiol (CAS 29028-10-2) for Research Procurement: A Lupane-Type Triterpenoid Reference Standard


3-Epiglochidiol (CAS 29028-10-2), also known as lup-20(29)-ene-1β,3β-diol or 1β-hydroxy-lupeol, is a naturally occurring pentacyclic triterpenoid belonging to the lupane class [1]. It is primarily isolated from various plant sources including Glochidion species and Cynanchum chinense [1]. This compound is characterized by two hydroxyl groups at positions 1β and 3β on the lupane skeleton, and it is frequently utilized as a reference standard in phytochemical and pharmacological research [1].

Why Generic Substitution of 3-Epiglochidiol with Other Lupane Triterpenoids is Not Scientifically Valid


The procurement of a generic lupane-type triterpenoid as a substitute for 3-Epiglochidiol (lup-20(29)-ene-1β,3β-diol) is not supported by quantitative evidence. Direct comparative studies demonstrate that structurally similar analogs, such as glochidiol and 3-epi-lupeol, exhibit markedly different cytotoxic potencies and mechanisms of action [1]. For instance, glochidiol (compound 6) induces apoptosis and shows strong antiproliferative effects, whereas 3-Epiglochidiol demonstrates only moderate activity and does not trigger apoptosis [1]. Such functional divergence underscores that the specific stereochemical and functional group arrangement of 3-Epiglochidiol dictates its unique biological profile, rendering in-class substitution scientifically untenable without rigorous validation.

Quantitative Differentiation Evidence: 3-Epiglochidiol vs. Structural Analogs


Cytotoxic Potency: 3-Epiglochidiol vs. Glochidiol vs. 3-Epi-Lupeol in Human Cancer Cell Lines

In a direct comparative assay using the sulforhodamine B (SRB) method, 3-Epiglochidiol (compound 7) exhibited only moderate cytotoxic activity against the MCF-7 breast cancer cell line with a GI50 value of 79.2 ± 2.4 µM. In stark contrast, its close structural analog, glochidiol (compound 6), demonstrated potent, broad-spectrum antiproliferative activity with GI50 values of 6.63 ± 0.7 µM (MCF-7), 7.5 ± 0.5 µM (NCI-H-460 lung), and 9.7 ± 0.3 µM (SF-268 CNS) [1]. Another comparator, 3-epi-lupeol (compound 2), was notably less active with GI50 values ranging from 75.6 ± 11.7 to 86.1 ± 12.4 µM across the same panel [1].

Cytotoxicity Anticancer Triterpenoid

Mechanistic Differentiation: Apoptosis Induction Capability of 3-Epiglochidiol vs. Glochidiol

Further investigation into the mechanism of cytotoxicity revealed a critical functional divergence: while glochidiol (compound 6) and glochidonol (compound 5) exerted their antiproliferative effects through the induction of apoptosis, 3-Epiglochidiol (compound 7) did not [1]. This was determined through fluorescence microscopy with Hoechst 33342 staining to observe morphological changes characteristic of apoptosis [1].

Apoptosis Mechanism of Action Anticancer

Inhibitory Activity on Epstein-Barr Virus Early Antigen (EBV-EA) Activation

In an in vitro assay for anti-tumor promoting activity, 3-Epiglochidiol (referred to as lup-20(29)-ene-1β,3β-diol, compound 3) inhibited Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol 13-acetate (TPA) with an IC50 of 300 mol ratio/32 pmol TPA [1]. This activity was comparable to that of glochidiol (compound 2), which exhibited an IC50 of 290 mol ratio/32 pmol TPA [1].

Anti-tumor promotion EBV-EA Chemoprevention

Structural and Stereochemical Differentiation of 3-Epiglochidiol

3-Epiglochidiol is unequivocally identified as lup-20(29)-ene-1β,3β-diol, a specific stereoisomer characterized by hydroxyl groups at positions 1β and 3β on the lupane skeleton [1]. This structure is distinct from glochidiol, which was isolated alongside it and characterized by different NMR spectroscopic features [1]. The precise stereochemistry is a critical determinant of its physical and biological properties, and its isolation from sources like Glochidion eriocarpum and Cynanchum chinense has been confirmed by comprehensive 1H- and 13C-NMR analysis [1].

Phytochemistry Natural Product NMR

Microtubule-Targeting Activity: Glochidiol as a Key Comparator for 3-Epiglochidiol

Data from commercial vendor technical datasheets indicates that glochidiol is an orally active inhibitor of tubulin polymerization with an IC50 of 2.76 μM . This specific molecular target is not reported for 3-Epiglochidiol in available literature, providing a clear functional differentiation between the two compounds at the molecular target level.

Microtubule Tubulin Polymerization Anticancer Mechanism

Validated Research Applications for Procuring 3-Epiglochidiol (CAS 29028-10-2)


Reference Standard for Lupane Triterpenoid Identification in Phytochemical Analysis

Given its well-characterized structure and isolation from multiple plant species, including Glochidion eriocarpum and Cynanchum chinense, 3-Epiglochidiol is an ideal analytical reference standard for the identification and quantification of this specific lupane-type triterpenoid in natural product extracts using HPLC, LC-MS, or NMR [1][2].

Mechanistic Control in Apoptosis and Cancer Cell Biology Studies

3-Epiglochidiol serves as a critical negative control or comparative compound in studies investigating the induction of apoptosis by glochidiol or other cytotoxic lupane triterpenoids. Its lack of apoptosis-inducing activity, despite structural similarity, allows researchers to pinpoint the structural features required for triggering programmed cell death pathways [1].

Chemoprevention and Anti-Tumor Promotion Research

Researchers investigating the early stages of carcinogenesis can utilize 3-Epiglochidiol in EBV-EA activation assays. Its inhibitory activity against TPA-induced EBV-EA activation (IC50 = 300 mol ratio/32 pmol TPA) positions it as a compound of interest for studying anti-tumor promotion mechanisms, distinct from its limited direct cytotoxicity [2].

Structure-Activity Relationship (SAR) Studies of Lupane Derivatives

The specific stereochemistry of 3-Epiglochidiol (1β,3β-diol) provides a defined scaffold for medicinal chemistry efforts aimed at modifying triterpenoid structures to enhance desired biological activities. Its moderate baseline activity offers a clear background against which to measure improvements in potency or changes in mechanism of action for semi-synthetic derivatives [1].

Technical Documentation Hub

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